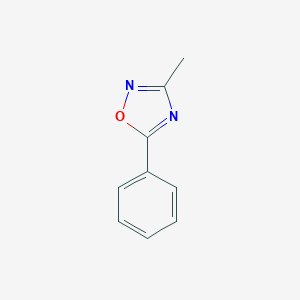

3-Methyl-5-phenyl-1,2,4-oxadiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWRWSTUMWZTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152612 | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-00-4 | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Methyl 5 Phenyl 1,2,4 Oxadiazole

Chemical Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The reactivity of the 1,2,4-oxadiazole ring is a consequence of its distinct electronic and structural features. These include its relatively low aromaticity and the labile oxygen-nitrogen (O-N) bond, which predispose the ring to various rearrangements. chim.itresearchgate.netpsu.eduosi.lv

Low Aromaticity and O-N Bond Lability

The 1,2,4-oxadiazole ring is classified as a nonbenzenoid aromatic system. chemicalbook.com However, it possesses a low level of aromaticity compared to other five-membered heterocycles. chim.itpsu.edu This reduced aromatic character, coupled with the inherent weakness of the O-N single bond, makes the ring susceptible to cleavage and rearrangement into more stable heterocyclic systems. chim.itresearchgate.netpsu.eduosi.lv The lability of the O-N bond is a key factor driving many of the thermal and photochemical reactions observed for 1,2,4-oxadiazoles. chim.itpsu.edu

Electrophilic and Nucleophilic Sites within the Ring

The distribution of heteroatoms in the 1,2,4-oxadiazole ring creates distinct electrophilic and nucleophilic centers, dictating its reaction patterns with various reagents.

The carbon atoms at positions 3 and 5 (C3 and C5) of the 1,2,4-oxadiazole ring are electrophilic in nature. chim.itpsu.edu The C5 position is generally considered the most electrophilic site due to the electron-withdrawing effects of the adjacent oxygen (O1) and nitrogen (N4) atoms. psu.edu Consequently, nucleophilic attacks are more common at this position. chim.it While the C3 position is a weaker electrophilic center, it can still undergo nucleophilic substitution, particularly when a good leaving group is present. psu.edu

Conversely, the nitrogen atom at position 4 (N4) exhibits nucleophilic or weakly basic character, making it the preferred site for reactions with external electrophiles like protonation and metal complexation. psu.edu The nitrogen atom at the N2 position is described as having an ambiphilic character. psu.edu While it is not typically attacked by external nucleophiles, it can act as an internal electrophilic site in rearrangement reactions due to the polarized and easily cleavable O-N bond. chim.itpsu.edu

| Atom/Position | Character | Reactivity |

| C3 | Electrophilic (weaker) | Nucleophilic substitution (with good leaving group) |

| C5 | Electrophilic (stronger) | Prone to nucleophilic attack |

| N2 | Ambiphilic / Electrophilic (internal) | Involved in intramolecular rearrangements |

| N4 | Nucleophilic / Weakly Basic | Site for protonation and electrophilic attack |

Rearrangement Reactions Involving 3-Methyl-5-phenyl-1,2,4-oxadiazole

The inherent instability of the 1,2,4-oxadiazole ring, stemming from its low aromaticity and labile O-N bond, leads to a variety of rearrangement reactions under thermal or photochemical conditions. chim.itresearchgate.netosi.lv These reactions often result in the formation of more stable heterocyclic structures.

Thermal Rearrangements

Heating 1,2,4-oxadiazole derivatives can induce intramolecular rearrangements, leading to the formation of isomeric heterocycles.

The Boulton-Katritzky rearrangement (BKR) is a well-documented thermal rearrangement of 1,2,4-oxadiazoles. chim.itosi.lv This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom in a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond, with the oxygen atom acting as a leaving group, and the subsequent formation of a new, more stable heterocyclic ring. chim.it

For instance, the Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole undergoes a BKR to form the corresponding 1,2,3-triazole. chim.it The BKR can be influenced by various factors, including the nature of the substituents, the solvent, and the reaction conditions. chim.it Studies have shown that 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles are generally unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts via a BKR. mdpi.com

Photochemical Rearrangements

Irradiation of 1,2,4-oxadiazoles with ultraviolet light can also induce rearrangements, often proceeding through different mechanisms than their thermal counterparts. chim.itresearchgate.netosi.lv These photochemical reactions are highly dependent on the substitution pattern of the oxadiazole ring and the reaction conditions. rsc.org

The photolysis of 1,2,4-oxadiazoles is believed to initiate with the cleavage of the labile O-N bond. psu.edu Theoretical studies suggest that conical intersections play a critical role in these photorearrangements. researchgate.net Depending on the substituents, different reaction pathways can be followed, such as a "ring contraction-ring expansion" route or an "internal-cyclization isomerization" route. rsc.orgnih.gov For example, the irradiation of 3-amino-5-aryl-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles. rsc.org In the case of 3-acetylamino-5-phenyl-1,2,4-oxadiazole, irradiation can induce photolysis of the O-N bond, leading to subsequent ring closure and rearrangement. psu.edu

| Reaction Type | Conditions | Key Feature | Product Examples |

| Boulton-Katritzky Rearrangement | Thermal | Intramolecular nucleophilic attack on N2 | 1,2,3-Triazoles, Spiropyrazolinium salts |

| Photochemical Rearrangement | Photochemical (UV light) | Initial cleavage of the O-N bond | 1,3,4-Oxadiazoles, Quinazolinones |

Photoisomerization to other Heterocycles (e.g., 1,2,4-triazoles, 1,2,5-triazoles)

The photochemical behavior of 1,2,4-oxadiazoles, including this compound, is complex and can lead to the formation of various isomeric heterocycles. psu.edu Upon irradiation, the 1,2,4-oxadiazole excited state can undergo several transformations. One significant pathway involves an internal cyclization-isomerization (ICI) route. psu.edu This process can lead to the formation of other heterocyclic systems. The excited state of a 1,2,4-oxadiazole can evolve into a photolytic intermediate that may possess a zwitterionic, diradical, or nitrene-like character, which then dictates the final rearranged product. psu.edu

Computational studies on related five-membered heterocyclic molecules suggest that photoisomerization reactions often proceed through a path involving the initial excitation to a Franck-Condon region, followed by movement to a conical intersection, which then leads to an intermediate that can rearrange to the final photoproducts. nih.gov While specific studies on the photoisomerization of this compound to 1,2,4-triazoles and 1,2,5-triazoles are not extensively detailed in the provided results, the general photoreactivity of the 1,2,4-oxadiazole ring points towards the possibility of such transformations through various intermediates. psu.edu

Migration-Nucleophilic Attack-Cyclization (MNAC) Reactions

Migration-Nucleophilic Attack-Cyclization (MNAC) reactions represent a significant rearrangement pathway for 1,2,4-oxadiazoles. psu.edu These reactions are often observed in cascade rearrangements. For instance, a Betti-Karrer (BK) rearrangement can be followed by an MNAC rearrangement. psu.edu In the context of 1-oxa-2-azoles, which share structural similarities, cascade BK–MNAC rearrangements have been documented. psu.edu This suggests that under appropriate conditions, the this compound could undergo similar transformations, where a substituent migrates, a nucleophile attacks the ring, and a subsequent cyclization leads to a new heterocyclic system.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) Reactions

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another important reaction pathway for 1,2,4-oxadiazoles, particularly when reacting with bidentate nucleophiles. psu.edu This reaction involves the initial attack of a nucleophile on the heterocyclic ring, leading to the opening of the oxadiazole ring. The resulting intermediate then undergoes a ring closure to form a new heterocyclic product. This pathway highlights the susceptibility of the 1,2,4-oxadiazole ring to nucleophilic attack and subsequent transformation. psu.edu

Substitution Reactions

Substitution reactions on the 1,2,4-oxadiazole ring are possible, with the reactivity of the carbon atoms at the C3 and C5 positions being a key factor.

Nucleophilic Aromatic Substitutions (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions are a significant class of reactions for aromatic and heteroaromatic compounds. nih.gov The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

For 1,2,4-oxadiazoles, the C5 position is generally more electrophilic than the C3 position, making it more susceptible to nucleophilic attack. However, SNAr reactions at the C3 position can occur, especially when a good leaving group, such as a chlorine atom, is present. psu.edu

Reactions at C3 and C5 Positions

The C3 and C5 positions of the 1,2,4-oxadiazole ring exhibit different electrophilic characteristics. The C5 position is the more electrophilic center, making it a primary site for nucleophilic attack. psu.edu In contrast, the C3 position is a weaker electrophile. psu.edu Consequently, reactions with nucleophiles are more likely to occur at the C5 position. However, the C3 position can act as an electrophilic center, particularly in reactions involving bidentate nucleophiles that proceed via ring-opening and subsequent cyclization. psu.edu

The presence of different substituents at the C3 and C5 positions, such as in this compound, influences the reactivity of these positions. The phenyl group at the C5 position and the methyl group at the C3 position will modulate the electrophilicity of these carbons and direct the course of substitution reactions.

Stability of this compound in Various Conditions

The stability of the 1,2,4-oxadiazole ring is a critical aspect of its chemistry, particularly due to its relatively low aromaticity compared to other five-membered heterocycles. psu.edu This inherent characteristic makes it prone to rearrangements into more stable heterocyclic systems. psu.edu The study of the reactivity of 1,2,4-oxadiazoles is essential for understanding their stability under diverse environmental conditions. psu.edu

Computational studies on oxadiazole isomers have provided insights into their relative stabilities. scirp.orgscirp.org Factors such as aromatic stabilization energy (ASE), nucleus-independent chemical shift (NICS), and HOMO-LUMO gaps are used to assess stability. scirp.orgscirp.org Generally, 1,3,4-oxadiazole (B1194373) is found to be more stable than 1,2,4-oxadiazole and 1,2,5-oxadiazole. scirp.orgscirp.org The stability is also influenced by the substituents on the ring. The planarity between the oxadiazole ring and its substituents can affect stability, as seen in derivatives where the oxadiazole ring is nearly coplanar with an attached benzene (B151609) ring. nih.gov

The stability of this compound will be influenced by the electronic and steric effects of the methyl and phenyl groups. These substituents can affect the electron distribution within the ring and its susceptibility to various degradation pathways.

Thermal Stability

The 1,2,4-oxadiazole ring is generally characterized by significant thermal stability. Early studies have indicated that 3,5-diaryl-1,2,4-oxadiazoles are typically more stable than their 1,2,5-oxadiazole (furazan) isomers. arkat-usa.org For instance, 3,5-diphenyl-1,2,4-oxadiazole (B189376), a close analog of this compound, can be distilled at high temperatures, though decomposition occurs under more extreme conditions. arkat-usa.org

Research on the thermolysis of 3,5-diphenyl-1,2,4-oxadiazole provides insight into the potential decomposition pathways for related compounds. While stable at temperatures around 600 °C under flash vacuum pyrolysis (FVP) conditions, it undergoes fragmentation at higher temperatures of 700-800 °C. arkat-usa.org The primary decomposition products identified are phenyl isocyanate and benzonitrile, suggesting a cleavage of the heterocyclic ring. arkat-usa.org This contrasts with the thermal fragmentation of 1,2,5-oxadiazoles, which readily cleave to yield nitrile and nitrile oxide fragments at lower temperatures. arkat-usa.org

The decomposition of 3-phenyl-1,2,4-oxadiazol-5-ylhydrazines, another class of related compounds, upon thermolysis also results in the rearrangement and fragmentation of the oxadiazole ring system to form various triazolinone and s-triazine derivatives. rsc.org This further underscores that while the 1,2,4-oxadiazole core is robust, it can undergo cleavage and rearrangement under thermal stress.

Table 1: Thermal Decomposition Data for a Related 1,2,4-Oxadiazole Compound

| Compound | Conditions | Products | Reference |

| 3,5-Diphenyl-1,2,4-oxadiazole | Flash Vacuum Pyrolysis (FVP), 700-800 °C | Phenyl isocyanate, Benzonitrile | arkat-usa.org |

| 3,5-Diphenyl-1,2,4-oxadiazole | Prolonged heating (>300 °C) | Phenyl isocyanate, Benzonitrile | arkat-usa.org |

This table presents data for a structurally similar compound to infer the potential thermal behavior of this compound.

Hydrolytic Stability

The hydrolytic stability of the 1,2,4-oxadiazole ring is a critical factor, particularly for its use in biological systems. The ring is generally considered a stable isostere for esters, yet it can be susceptible to hydrolysis under certain conditions, including enzymatic catalysis. nih.govacs.orgacs.org

Detailed mechanistic studies on the hydrolysis of 1,3,4-oxadiazole-based inhibitors within the active site of histone deacetylase 6 (HDAC6) have revealed a pathway that likely shares principles with the hydrolysis of 1,2,4-oxadiazoles. nih.govacs.org This enzymatic hydrolysis involves the addition of a water molecule to a C=N bond of the oxadiazole ring, facilitated by a zinc atom in the active site, leading to a tetrahedral intermediate. nih.govacs.org This intermediate then undergoes ring-opening through the cleavage of a C-O bond. nih.govacs.org A second hydrolytic step can follow, ultimately leading to complete cleavage of the initial structure. nih.govacs.org

While this specific mechanism is enzyme-mediated and involves a 1,3,4-oxadiazole, it highlights the potential for the C=N and C-O bonds within the oxadiazole core to be targets for nucleophilic attack by water. The stability of O-acylamidoximes, which are precursors in the synthesis of 1,2,4-oxadiazoles, is also relevant. These precursors can undergo hydrolytic cleavage in basic buffer solutions, which suggests that the chemical bonds present in the final oxadiazole ring possess some inherent susceptibility to hydrolysis. nih.gov The replacement of ester moieties with 1,2,4-oxadiazole rings in drug design is often a strategy to improve metabolic stability against hydrolysis by esterases, indicating that while not completely inert, they are significantly more robust than esters. acs.org

Table 2: General Findings on Oxadiazole Hydrolysis

| Compound Type | Conditions | Observation | Reference |

| 1,3,4-Oxadiazole Inhibitors | In vitro with HDAC6 enzyme | Ring hydrolysis to an acylhydrazide via two hydrolytic steps. | nih.govacs.org |

| O-acylamidoximes (precursors) | Basic buffer | Susceptible to hydrolytic cleavage. | nih.gov |

| Pyrazole derivatives | Bioisosteric replacement | Replacement of an ester with a 1,2,4-oxadiazole ring afforded higher metabolic stability. | acs.org |

Computational and Theoretical Studies on 3 Methyl 5 Phenyl 1,2,4 Oxadiazole

Quantum Chemical Modeling of Formation and Reactivity

Quantum chemical modeling offers a microscopic view of the formation and reactivity of 3-methyl-5-phenyl-1,2,4-oxadiazole. These computational approaches allow for the detailed examination of reaction pathways and the energetic landscapes that govern them.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been employed to model the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, providing insights into the reaction mechanism and energetics. chemintech.ru

One of the common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents. chemintech.ru A quantum-chemical study of the interaction between N-hydroxybenzamidine (N-HBA) and acetyl chloride (ACh) was performed to understand the formation mechanism of 1,2,4-oxadiazoles. chemintech.ru The calculations were carried out using the AM1/SM2.1 method in a liquid-phase approximation with pyridine (B92270) as the solvent. chemintech.ru The study considered the acylation of the amidoxime (B1450833) at different positions. chemintech.ru

The transformation of an intermediate compound to the final this compound product proceeds through intramolecular nucleophilic substitution, followed by proton transfer and dehydration. chemintech.ru The proton transfer step was found to have a negligible activation barrier. chemintech.ru DFT methods have also been utilized to study the electronic structure, absorption, and non-linear optical properties of other substituted 1,2,4-oxadiazole (B8745197) derivatives. nih.gov

Table 1: Computational Methods Used in the Study of this compound Formation

| Computational Method | Software Package | Approximation | Solvent |

| AM1/SM2.1 | AMSOL 7.1 | Liquid-phase (SM5.42) | Pyridine |

Transition state analysis is crucial for understanding the kinetics of a chemical reaction. In the quantum chemical modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, the energy of the transition state was calculated. chemintech.ru The study of the reaction between N-HBA and ACh revealed the energetic profile of the reaction, including the transition states involved in the cyclization process. chemintech.ru The transformation of the acylated intermediate involves an intramolecular nucleophilic substitution, and the associated transition state energetics dictate the reaction rate. chemintech.ru The proton transfer step, which is part of the cyclization cascade, was found to occur with a very low activation barrier, indicating a facile process. chemintech.ru

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein). These methods are instrumental in drug discovery and design.

Molecular docking studies have been performed to predict the binding mode of 1,2,4-oxadiazole derivatives with various protein targets. For instance, in a study on SARS-CoV-2 main protease (Mpro) inhibitors, molecular docking was used to predict the binding mode of a hit compound containing a 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold. nih.gov The docking results showed that the compound occupied the S1 and S3/4 active pockets of Mpro. nih.gov Key interactions observed included a hydrogen bond between a nitrogen atom of the 1,2,4-oxadiazole ring and the side-chain of an amino acid residue (Q192), and π-alkyl interactions with other residues. nih.gov

Molecular dynamics simulations further refine the understanding of ligand-protein interactions by accounting for the flexibility of both the ligand and the protein over time. acs.orgthaiscience.info These simulations can confirm the stability of the interactions predicted by docking and provide insights into the dynamic behavior of the complex. acs.org For example, MD simulations have been used to confirm that certain morpholine-benzimidazole-oxadiazole derivatives effectively interact with the VEGFR-2 active site and remain stable throughout the simulation period. acs.org

Table 2: Key Interactions of a 3-Phenyl-1,2,4-oxadiazole Derivative with SARS-CoV-2 Mpro

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue |

| Hydrogen Bond | 2-Nitrogen of 1,2,4-oxadiazole | Q192 (side-chain) |

| Hydrogen Bond | Fluorine of trifluoromethyl group | Q192 (main-chain amide) |

| π-Anion Interaction | Phenyl group | E166 (side-chain) |

| π-Alkyl Interaction | Phenyl group | M165, P168 (side-chain) |

Molecular docking programs can estimate the binding affinity between a ligand and a protein, often expressed as a binding energy or a scoring function value. acs.org These predictions are valuable for prioritizing compounds for further experimental testing. In the study of VEGFR-2 inhibitors, the enhanced binding affinity of a particular chlorinated phenyl derivative was attributed to its structural features, contributing to its potent inhibition. acs.org Similarly, in the development of SARS-CoV-2 Mpro inhibitors, the binding affinity of a lead compound was improved through structural optimization based on docking predictions. nih.gov The optimized compound showed a better fit in the active pocket, forming additional favorable interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively.

3D-QSAR studies have been conducted on 1,2,4-oxadiazole derivatives to understand the structural requirements for their biological activity. nih.gov For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as sortase A inhibitors provided insights into the critical features necessary for their inhibitory activity. nih.gov These models can guide the design of new, more potent inhibitors. nih.gov The study highlighted the importance of hydrogen bond donating moieties and hydrophobic substituents in specific regions of the molecule for enhanced activity. nih.gov

While a specific QSPR study solely on this compound was not found, the principles of QSPR are widely applied to predict various properties of organic compounds, including those with the 1,2,4-oxadiazole core. These studies are valuable in predicting properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug development. mdpi.com

Development of Predictive Models

Predictive models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), are instrumental in the rational design of novel 1,2,4-oxadiazole derivatives. These models aim to correlate the structural or physicochemical properties of compounds with their biological activities.

3D-QSAR studies on a series of 1,2,4-oxadiazole analogues have been conducted to understand the structural requirements for specific biological targets. For instance, a study on 120 analogues of 1,2,4-oxadiazoles as inhibitors of Sortase A (SrtA), an enzyme found in Staphylococcus aureus, provided insights into the key features necessary for their antibacterial activity. nih.gov These models help in predicting the activity of newly designed compounds, thus prioritizing synthetic efforts towards more promising candidates. nih.gov

The development of such predictive models often involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Modeling: 3D structures of the molecules are generated and optimized.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated.

Model Building: Statistical methods are used to build a correlation between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

These predictive models have proven valuable in identifying potent 1,2,4-oxadiazole derivatives for various therapeutic areas, including anticancer and antimicrobial applications. nih.govnih.govrsc.org

Identification of Key Structural Features for Desired Activities

Computational studies have been pivotal in identifying the key structural features of 1,2,4-oxadiazole derivatives that are crucial for their desired biological activities. These studies often involve molecular docking simulations to understand the binding interactions between the compounds and their biological targets.

For example, in the context of anticancer activity, the 1,2,4-oxadiazole scaffold has been identified as a key pharmacophore. nih.gov Structure-activity relationship (SAR) studies have revealed that substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring play a critical role in determining the potency and selectivity of these compounds. nih.gov

Key structural features often identified include:

The 1,2,4-oxadiazole ring: Acts as a central scaffold and a bioisosteric replacement for other functional groups. nih.gov

Substituents at the 3- and 5-positions: The nature of these substituents (e.g., aryl, alkyl, heterocyclic) significantly influences the compound's interaction with the target protein. nih.gov For instance, in a series of Sirt2 inhibitors, a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position were found to be crucial for activity. nih.gov

Hydrogen bonding donors and acceptors: The nitrogen and oxygen atoms in the oxadiazole ring can participate in hydrogen bonding interactions with the target protein, which is a key factor for binding affinity. acs.org

Hydrophobic interactions: Aromatic rings and other hydrophobic substituents can engage in favorable interactions with hydrophobic pockets in the target protein. nih.gov

A study on 3-phenyl-1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro) demonstrated the importance of the phenyl group and the oxadiazole ring in binding to the active site of the enzyme. nih.gov The nitrogen atom of the oxadiazole ring was found to form a hydrogen bond with a glutamine residue, while the phenyl group occupied a hydrophobic pocket. nih.gov

Conformational Analysis and Torsion Angles

Conformational analysis of this compound and its derivatives is essential for understanding their three-dimensional structure and how they interact with biological targets. The relative orientation of the phenyl ring and the 1,2,4-oxadiazole ring, as defined by the dihedral angle, is a key conformational parameter.

X-ray crystallography studies of related compounds, such as 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole, have shown that the oxadiazole and benzene (B151609) rings are nearly coplanar, with a very small dihedral angle of 1.7(2)°. nih.gov This planarity is a common feature in many 3,5-disubstituted 1,2,4-oxadiazoles. chemintech.ru

In a study of a different 1,2,4-oxadiazole derivative, the molecule adopted a flat conformation with torsion angles approaching either 0° or 180°. acs.org Slight twists were observed in the bonds connecting the substituents to the phenyl ring. acs.org The planarity of the molecule is influenced by the electronic conjugation between the aromatic rings and the oxadiazole ring.

The table below presents selected torsion angles for a related 1,2,4-oxadiazole derivative, illustrating the near-planar conformation.

| Torsion Angle | Value (°) |

| O1–C2–C3–C4 | 13.62(17) |

| N1–C9–C6–C5 | 12.56(18) |

Data for Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate acs.org

These conformational preferences can be crucial for the biological activity of the molecule, as they determine the shape complementarity with the binding site of a target protein.

Electronic Structure Analysis and Aromaticity

The electronic structure of this compound is fundamental to its chemical reactivity and physical properties. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of these molecules. chemintech.ruresearchgate.net

The 1,2,4-oxadiazole ring is an aromatic heterocycle, and its aromaticity contributes to its stability. nih.gov The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MESP) maps, which indicate the regions that are prone to electrophilic or nucleophilic attack. ajchem-a.com

Key electronic properties that are often studied include:

HOMO-LUMO energy gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability.

Dipole moment: The dipole moment reflects the polarity of the molecule, which is important for its solubility and interactions with polar environments. ajchem-a.com

Atomic charges: The distribution of partial charges on the atoms of the molecule provides insights into its reactivity and intermolecular interactions.

Quantum chemical modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole has been performed to understand the reaction mechanism and the stability of intermediates. chemintech.ru These calculations provide valuable information on the enthalpy of formation and the activation barriers of the reaction steps. chemintech.ru

The table below summarizes some calculated electronic properties for a related 1,3,4-oxadiazole (B1194373) derivative, which can provide a comparative understanding.

| Property | Value |

| Ground State Energy | -823.67845783 a.u. |

| Dipole Moment | 3.3514 Debye |

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) ajchem-a.com

The electronic structure analysis helps in understanding the fundamental properties of this compound and provides a basis for predicting its behavior in chemical and biological systems.

Biological Applications and Structure Activity Relationships Sar of 3 Methyl 5 Phenyl 1,2,4 Oxadiazole Derivatives

Anti-Cancer and Antitumor Activities

The 1,2,4-oxadiazole (B8745197) scaffold is a privileged structure in the development of novel anti-cancer agents. nih.govmdpi.com Its derivatives have demonstrated the ability to induce apoptosis, inhibit crucial enzymes, and target various cancer cell lines.

Mechanisms of Action (e.g., Apoptosis Induction, Caspase Activation, EGFR Inhibition)

A primary mechanism through which 1,2,4-oxadiazole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. mdpi.com Certain 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole have been identified as potent inducers of apoptosis. nih.gov This process is often mediated by the activation of caspases, a family of cysteine proteases that are key executioners of apoptosis. mdpi.com Specifically, some 3-aryl-5-aryl-1,2,4-oxadiazoles have been shown to activate caspase-3, a critical effector caspase. mdpi.com

Another significant target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in tumor progression. dovepress.commdpi.com Several 1,2,4-oxadiazole derivatives have been developed as EGFR inhibitors, effectively blocking its signaling pathway. dovepress.comnih.govnih.gov Some of these derivatives act as ATP-mimicking tyrosine kinase inhibitors of EGFR. dovepress.comnih.gov Furthermore, certain derivatives have demonstrated the ability to induce the degradation of both EGFR and c-Met, another oncoprotein implicated in cancer development, offering a promising strategy for overcoming resistance to traditional tyrosine kinase inhibitors (TKIs). nih.gov The inhibition of EGFR autophosphorylation in cancer cells has also been observed with some of these compounds. rsc.org

Cell Line Studies (e.g., MCF-7, A375, HT-29, A549, MDA MB-231, HEPG2)

The anti-cancer potential of 3-methyl-5-phenyl-1,2,4-oxadiazole derivatives has been evaluated against a wide array of human cancer cell lines. These studies have provided valuable insights into their spectrum of activity and potency.

MCF-7 (Breast Adenocarcinoma): Numerous studies have demonstrated the cytotoxic effects of 1,2,4-oxadiazole derivatives against MCF-7 cells. nih.govmdpi.com Some compounds have shown inhibitory activity comparable to or even exceeding that of standard chemotherapeutic drugs. mdpi.com

A375 (Malignant Melanoma): Derivatives containing a benzofuran (B130515) group have shown promising cytotoxic activity against A375 cells at sub-micromolar concentrations. nih.gov

HT-29 (Colon Adenocarcinoma): The anti-proliferative effects of these compounds have been observed in HT-29 cell lines. nih.govnih.gov Certain morpholine-benzimidazole-oxadiazole hybrids have shown selective cytotoxicity against HT-29 cells. acs.org

A549 (Lung Carcinoma): 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives have exhibited moderate to excellent anticancer potency against A549 cells. nih.gov

MDA-MB-231 (Breast Adenocarcinoma): This cell line has also been a target for newly synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles, with some compounds showing promising effects. nih.gov

HEPG2 (Hepatocellular Carcinoma): 1,2,4-oxadiazole derivatives have been tested for their activity against liver cancer cells, with some showing significantly higher potency than the reference drug 5-fluorouracil. mdpi.com

The following table summarizes the activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines.

| Cell Line | Compound Type | Observed Effect |

| MCF-7 | 1,2,4-Oxadiazole derivatives | Cytotoxicity, Inhibition of proliferation nih.govmdpi.com |

| A375 | 1,2,4-Oxadiazole with benzofuran | Cytotoxic activity nih.gov |

| HT-29 | 1,2,4-Oxadiazole derivatives | Anti-proliferative activity nih.govnih.gov |

| A549 | 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivatives | Anticancer potency nih.gov |

| MDA-MB-231 | 2,5-Diaryl/heteroaryl-1,3,4-oxadiazoles | Cytotoxic effects nih.gov |

| HEPG2 | 1,2,4-Oxadiazole derivatives | Potent inhibitory activity mdpi.com |

Influence of Substituents on Antitumor Potency (e.g., Electron-Withdrawing Groups, Halogen Atoms)

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings of this compound derivatives significantly impact their antitumor activity.

The introduction of electron-withdrawing groups (EWGs) into the 5-aryl-1,2,4-oxadiazole aromatic ring has been shown to increase antitumor activity. nih.gov For instance, the presence of a nitro group, a strong EWG, particularly at the meta position, was found to be more favorable for activity than at the para position. nih.gov Halogen atoms, such as chlorine, also play a crucial role in enhancing potency. The presence of chlorine atoms at both the third and fourth positions of the phenyl ring in some derivatives was suggested to enhance binding affinity to the ATP-binding pocket of VEGFR-2, a key receptor in angiogenesis. acs.org In contrast, the introduction of electron-donating groups has been associated with a decrease in antiproliferative potency. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Beyond their anti-cancer properties, 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates for the development of new antibacterial, antifungal, and antiviral agents. nih.govresearchgate.net

Activity against Specific Bacterial Strains (e.g., Xanthomonas oryzae pv. oryzae, Xanthomonas oryzae pv. oryzicola)

A significant area of research has focused on the antibacterial effects of these compounds against plant pathogenic bacteria, particularly those affecting major crops like rice. Several novel 1,2,4-oxadiazole derivatives have shown strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. nih.govresearchgate.net The efficacy of some of these compounds surpassed that of commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.gov Similarly, excellent antibacterial activity has been reported against Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice. nih.govresearchgate.net Derivatives containing a trifluoromethyl pyridine (B92270) moiety have been identified as particularly potent against both Xoo and Xoc. nih.govresearchgate.net

The following table presents the antibacterial activity of selected 1,2,4-oxadiazole derivatives against Xanthomonas species.

| Bacterial Strain | Compound Series | EC50 Values (μg/mL) |

| Xanthomonas oryzae pv. oryzae (Xoo) | 1,2,4-Oxadiazole derivatives (5m, 5r, 5u, 5v, 5x, 5y) | 36.25, 24.14, 28.82, 19.44, 25.37, 28.52 nih.gov |

| Xanthomonas oryzae pv. oryzicola (Xoc) | 1,2,4-Oxadiazole derivatives (5p, 5u, 5v) | 31.40, 19.04, 21.78 nih.gov |

Antifungal Properties (e.g., Rhizoctonia solani)

In addition to their antibacterial action, 1,2,4-oxadiazole derivatives have exhibited notable antifungal properties. Studies have shown that these compounds possess moderate to significant antifungal activity against Rhizoctonia solani, a soil-borne fungus that causes diseases in a wide range of plants. nih.govresearchgate.netnih.gov Certain derivatives have demonstrated promising EC50 values against this pathogen, indicating their potential as agricultural fungicides. nih.gov

Antiparasitic Activities

Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated notable antiparasitic properties. scielo.brnih.govnih.gov The versatility of this heterocyclic ring allows for structural modifications that can lead to potent activity against various parasites. scielo.brresearchgate.net

Activity against Leishmania infantum

Novel 1,2,4-oxadiazole derivatives have been identified as promising agents against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govnih.gov A study investigating a series of these compounds (Ox1–Ox7) found that Ox1, in particular, showed high selectivity against both promastigote and amastigote forms of the parasite while exhibiting lower cytotoxicity to host cells. nih.govnih.govresearchgate.net

The structure-activity relationship (SAR) of these derivatives highlighted that the presence of an electron-donating group, such as a methoxy (B1213986) group at the para-position of the phenyl ring, significantly enhanced antileishmanial activity. nih.gov For instance, the compound with a p-methoxy substitution (Ox1) was approximately ten times more active than the derivative with an electron-withdrawing nitro group at the same position. nih.gov Molecular docking studies suggest that these compounds may exert their effect by strongly binding to the L. infantum CYP51 enzyme. nih.govnih.gov Further research has also pointed to the potential of n-cyclohexyl-1,2,4-oxadiazole derivatives in combating L. infantum. researchgate.net

Table 1: In vitro activity of 1,2,4-oxadiazole derivatives against Leishmania infantum

| Compound | Substitution on Phenyl Ring | Activity against Promastigotes (IC50 in µM) | Reference |

|---|---|---|---|

| Ox1 | p-methoxy | 32.9 | nih.gov |

| Ox3 | p-nitro | 336 | nih.gov |

Anti-inflammatory and Analgesic Activities

The 1,2,4-oxadiazole nucleus is a key feature in the design of new anti-inflammatory and analgesic agents. nih.govresearchgate.netresearchgate.netnih.gov Research has shown that derivatives of 1,3,4-oxadiazole (B1194373), a related isomer, possess significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). niscpr.res.inmdpi.com This has spurred interest in the broader oxadiazole class, including 1,2,4-oxadiazole derivatives, as potential therapeutic agents for inflammation and pain. researchgate.netresearchgate.net

Studies on various substituted oxadiazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. niscpr.res.inmdpi.com For example, certain 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects in carrageenan-induced paw edema models in rats. researchgate.netmdpi.com The analgesic properties of these compounds are often evaluated in tandem with their anti-inflammatory effects, with many derivatives showing significant pain-relieving activity. researchgate.netnih.gov

Other Pharmacological Activities

Beyond their antiparasitic and anti-inflammatory potential, derivatives of this compound have been explored for other pharmacological applications, particularly those targeting the central nervous system. nih.gov

Anticonvulsant Properties

The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of novel anticonvulsant drugs. nih.govresearchgate.net A number of 1,3,4-oxadiazole derivatives have been synthesized and screened for their anticonvulsant activity using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. thieme-connect.comijpsdronline.comresearchgate.net Some of these compounds have exhibited potent anticonvulsant effects, comparable to standard drugs like phenytoin (B1677684) and carbamazepine. ijpsdronline.com Research into 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives has also shown that certain substitutions on the oxadiazole ring can lead to respectable anticonvulsant activity. nih.gov

Antidepressant Effects

Derivatives of 1,3,4-oxadiazole have been investigated for their potential as antidepressant agents. theaspd.comnih.gov Some synthesized compounds have demonstrated significant antidepressant-like activity in preclinical models like the forced swimming test and tail suspension test. bdpsjournal.orgresearchgate.net The mechanism of action for some of these derivatives is thought to involve interaction with the 5-HT1A serotonin (B10506) receptor. nih.govrsc.org The structural diversity of the oxadiazole core allows for the design of compounds with promising antidepressant potential. bdpsjournal.orgresearchgate.net

Anti-oedema Activity

The anti-oedema properties of oxadiazole derivatives are closely linked to their anti-inflammatory activity. nih.gov The carrageenan-induced paw edema model is a standard in vivo assay used to evaluate the anti-inflammatory and, by extension, the anti-oedema effects of new compounds. mdpi.com Studies have shown that certain 1,3,4-oxadiazole derivatives can significantly reduce edema volume in this model, indicating their potential to alleviate fluid buildup associated with inflammation. mdpi.com

Table 2: Compound Names Mentioned in the Article

Anti-Alzheimer Properties

Derivatives of 1,2,4-oxadiazole are recognized for their potential in treating Alzheimer's disease (AD) through various mechanisms. nih.govresearchgate.net The 1,2,4-oxadiazole scaffold is considered a valuable pharmacophore in the design of new anti-AD agents due to its ability to interact with multiple targets involved in the disease's progression. nih.gov These compounds have been investigated for their ability to inhibit cholinesterases, act as antioxidants, and modulate monoamine oxidases (MAO). nih.govrsc.org

A key strategy in AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Reduced acetylcholine levels are linked to memory and cognitive decline in AD. nih.gov Several 1,2,4-oxadiazole derivatives have demonstrated potent and selective inhibitory activity against BuChE, which is particularly significant in the later stages of AD. nih.gov For instance, a series of 1,2,4-oxadiazole compounds designed based on the structure of donepezil, an established AChE inhibitor, showed promising results. nih.gov

In one study, compound 6n , featuring a chlorine atom and a methyl group, emerged as a highly potent and selective BuChE inhibitor with an IC50 value of 5.07 µM. nih.gov Another study highlighted compounds 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, and 13b as having excellent AChE inhibitory activity, with potencies greater than donepezil. rsc.org Specifically, compound 4a was identified as a promising candidate for further development due to its high likelihood of crossing the blood-brain barrier. nih.govrsc.org

Furthermore, some derivatives, such as a novel compound designated wyc-7-20 , have shown neuroprotective effects and the ability to improve cognitive impairments and clear β-amyloid plaques in animal models of AD. dovepress.com The versatility of the 1,2,4-oxadiazole core allows for modifications that can enhance central nervous system activity and improve pharmacokinetic profiles, making it a promising scaffold for developing multi-target anti-AD drugs. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 6n | BuChE | 5.07 | >19.72 (over AChE) | nih.gov |

| 6b | BuChE | 9.81 | >10.19 (over AChE) | nih.gov |

| 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | AChE | 0.0158 - 0.121 | More potent than donepezil | rsc.org |

| 4b | BuChE | 11.50 | - | rsc.org |

| 13b | BuChE | 15.00 | - | rsc.org |

| wyc-7-20 | - | Showed neuroprotective effects | - | dovepress.com |

Modulation of Nuclear Receptors (e.g., Farnesoid X Receptor (FXR) Antagonists, Pregnane X Receptor (PXR) Agonists)

The 1,2,4-oxadiazole scaffold has been identified as a novel chemotype for modulating nuclear receptors, specifically as Farnesoid X Receptor (FXR) antagonists and Pregnane X Receptor (PXR) agonists. mdpi.comunifr.chdntb.gov.uanih.gov These receptors play crucial roles in various metabolic pathways, including bile acid, lipid, and glucose homeostasis, as well as in inflammation. mdpi.com

Research has led to the discovery of 1,2,4-oxadiazole derivatives that act as dual modulators of FXR and PXR. mdpi.comunifr.ch In an effort to expand the library of these compounds and understand the structural requirements for their activity, a series of derivatives with a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core were synthesized and evaluated. mdpi.com The nitrogen of the piperidine (B6355638) ring was functionalized with various alkyl or benzyl (B1604629) groups. mdpi.com

Pharmacological evaluations revealed that compounds 5 and 11 from this series are the first examples of nonsteroidal dual FXR antagonists and PXR agonists. mdpi.comunifr.chnih.gov In HepG2 cells, these compounds were shown to modulate genes regulated by PXR and FXR, suggesting their potential as therapeutic leads for inflammatory disorders. mdpi.comunifr.ch Computational docking studies have further supported these experimental findings by elucidating the binding modes of these ligands to both FXR and PXR, which aids in the rational design of new, more potent dual modulators. mdpi.com

Table 2: Dual FXR Antagonist/PXR Agonist Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Activity | Significance | Reference |

|---|---|---|---|

| 5 | Dual FXR Antagonist / PXR Agonist | First example of a nonsteroidal dual modulator | mdpi.comunifr.chnih.gov |

| 11 | Dual FXR Antagonist / PXR Agonist | First example of a nonsteroidal dual modulator | mdpi.comunifr.chnih.gov |

Papain-like Protease Inhibition (e.g., Sarbecovirus PLpro)

The papain-like protease (PLpro) of sarbecoviruses, including SARS-CoV-2, is a critical enzyme for viral replication, making it an attractive target for antiviral drug development. acs.orgnih.govnih.govacs.org Derivatives of 1,2,4-oxadiazole have emerged as potent inhibitors of this enzyme. acs.orgnih.govacs.org

A series of 1,2,4-oxadiazole derivatives were designed and synthesized based on the structure of the known PLpro inhibitor GRL0617. acs.orgnih.gov These new compounds incorporated an oxadiazole ring and an aryl carboxylic acid moiety, which were found to enhance the inhibitory activity against PLpro. acs.orgnih.gov Systematic structure-activity relationship (SAR) studies have been conducted to optimize these inhibitors. acs.org

Among the synthesized compounds, 13f and 26r demonstrated significant PLpro inhibition with IC50 values of 1.8 µM and 1.0 µM, respectively. acs.orgnih.gov These compounds also exhibited antiviral activity against SARS-CoV-2. acs.orgnih.gov Further studies showed that these compounds have good metabolic stability and plasma exposure in mice, with compound 26r showing moderate oral bioavailability, marking it as a candidate for further in vivo studies. acs.orgnih.gov

Another study focused on repositioning the 1,2,4-oxadiazole scaffold as a PLpro inhibitor by mimicking the structural features of GRL0617. nih.gov In this series, compound 5 , 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, showed the most balanced dual inhibitory potential against both SARS-CoV-2 PLpro (IC50 = 7.197 µM) and the spike protein's receptor-binding domain (RBD), which is crucial for viral entry. nih.gov

Table 3: Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives against Sarbecovirus PLpro

| Compound | Target | IC50 (µM) | Antiviral EC50 (µM) | Reference |

|---|---|---|---|---|

| 13f | PLpro | 1.8 | 5.4 | acs.orgnih.gov |

| 26r | PLpro | 1.0 | 4.3 | acs.orgnih.gov |

| 5 | PLpro | 7.197 | - | nih.gov |

| 5 | Spike RBD | 8.673 | - | nih.gov |

Read-through Promoters (e.g., for nonsense mutations)

The 1,2,4-oxadiazole scaffold is a key feature of ataluren (B1667667) (PTC124), a drug that promotes the read-through of premature termination codons (PTCs) arising from nonsense mutations. nih.gov These mutations lead to the production of truncated, non-functional proteins, causing a variety of genetic disorders. nih.gov Ataluren, chemically known as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid, is capable of inducing the cellular machinery to read through UGA, UAG, and UAA stop codons, with the highest activity observed for the UGA codon. nih.gov

The discovery of ataluren has paved the way for a new class of drugs for treating genetic diseases caused by nonsense mutations, offering an alternative to aminoglycoside antibiotics which also have read-through activity but with significant toxicity. nih.gov Ataluren has shown a better activity profile at lower concentrations and can selectively target premature stop codons over normal ones. nih.gov It has been approved for the treatment of Duchenne muscular dystrophy in certain patients. nih.gov

Following the discovery of ataluren, further research has focused on synthesizing and testing other 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to evaluate their translational read-through inducing drug (TRID) capabilities. nih.gov These studies often use cell-based assays with reporter genes containing nonsense mutations to measure the restoration of full-length protein expression. nih.gov

Table 4: Read-through Activity of Ataluren

| Compound | Chemical Name | Mechanism of Action | Target Codons | Reference |

|---|

| Ataluren (PTC124) | 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid | Promotes translational read-through of premature termination codons | UGA, UAG, UAA | nih.gov |

Agricultural Applications (e.g., Herbicidal, Insecticidal, Nematocidal Properties)

The 1,2,4-oxadiazole ring is a versatile scaffold that has been incorporated into various compounds with a wide range of agricultural applications, including herbicidal, insecticidal, and nematicidal activities. researchgate.netmdpi.commdpi.com Tioxazafen (B1208442), a commercial nematicide developed by Monsanto, features a 1,2,4-oxadiazole core and is effective against a broad spectrum of nematodes in major crops like corn, soy, and cotton. researchgate.netmdpi.comnih.gov

Research has also explored 1,2,4-oxadiazole derivatives for their insecticidal properties. researchgate.netmdpi.comnih.govresearchgate.net Some derivatives have shown activity against insects like Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net The larvae of Plutella xylostella have also been found to be sensitive to the 1,2,4-oxadiazole ring, suggesting its potential as an insect control agent. researchgate.net Additionally, some 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) have demonstrated good insecticidal activity against the cotton leafworm Spodoptera littoralis. nih.gov

Activity against Meloidogyne incognita

Several studies have focused on the nematicidal activity of 1,2,4-oxadiazole derivatives specifically against the root-knot nematode Meloidogyne incognita, a significant agricultural pest. mdpi.comnih.gov In one study, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and evaluated. mdpi.com Compound F11 from this series showed excellent nematicidal activity against M. incognita, with a corrected mortality rate of 93.2% at a concentration of 200 µg/mL, which was significantly higher than that of the commercial nematicide tioxazafen. mdpi.com

Another study synthesized a series of novel 1,2,3-benzotriazin-4-one derivatives, which, while not containing the 1,2,4-oxadiazole ring themselves, were tested for their efficacy against M. incognita. nih.gov Some of these compounds showed up to 100% control efficacy in vivo at a concentration of 10.0 mg/L, indicating that this class of compounds could also be a source of potential new nematicides. nih.gov

Table 5: Nematicidal Activity of a 1,2,4-Oxadiazole Derivative against M. incognita

| Compound | Concentration (µg/mL) | Corrected Mortality Rate (%) | Comparison | Reference |

|---|

| F11 | 200 | 93.2 | Higher than tioxazafen (23.9%) | mdpi.com |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic and agricultural targets.

Anti-Alzheimer Properties: For cholinesterase inhibition, the substituents on the phenyl and piperidine rings play a significant role. In one series of BuChE inhibitors, a chlorine atom on the benzyl group attached to the piperidine and a methyl group at another position were found to be the most potent combination (compound 6n ). nih.gov The presence of large, lipophilic, electron-withdrawing groups was generally favorable for anti-BuChE activity. nih.gov In another study of AChE inhibitors, incorporating a thiophene (B33073) moiety at position 5 of the oxadiazole ring had a positive impact on activity. nih.gov Interestingly, for some derivatives, a methyl group at position 3 was more potent than a phenyl group, while for others, the opposite was true, highlighting the complex interplay of substituents. nih.gov

Modulation of Nuclear Receptors: In the case of FXR antagonists and PXR agonists, the functionalization of the nitrogen atom of the piperidine ring with different alkyl or benzyl groups was explored. mdpi.com This modification led to the discovery of dual-acting compounds, indicating that the nature of this substituent is key to modulating the activity at both FXR and PXR. mdpi.com

Papain-like Protease Inhibition: For the inhibition of Sarbecovirus PLpro, the introduction of an aryl carboxylic acid moiety to the 1,2,4-oxadiazole scaffold was found to enhance enzymatic inhibition. acs.orgnih.gov The specific substitutions on the aryl rings are critical for potency. For instance, in one series, a 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline structure (5 ) provided a balanced inhibition of both PLpro and the spike protein's RBD. nih.gov

Agricultural Applications: In the development of nematicides, modifications at the 5-position of the 1,2,4-oxadiazole ring have been explored. Replacing the thiophene ring of tioxazafen with haloalkyl groups led to compounds with significant nematicidal activity. nih.govresearchgate.net For activity against M. incognita, when the 3-position was a phenyl ring, a 4-chloro-phenyl group at another position (R ) resulted in higher activity than a phenyl or 4-methyl-phenyl group. mdpi.com This indicates that electron-withdrawing groups can enhance nematicidal efficacy. mdpi.com

Impact of Substituents at C3 and C5 Positions

The nature of the substituents at the C3 (bearing the methyl group) and C5 (bearing the phenyl group) positions of the 1,2,4-oxadiazole core is a critical determinant of biological activity. SAR studies have demonstrated that even minor modifications to these positions can lead to significant changes in pharmacological effects. nih.gov

For instance, in the development of Sirt2 inhibitors, research revealed that for a molecule to be active, the 1,2,4-oxadiazole must feature a para-substituted phenyl ring at the 3rd position and a cyclic aminomethyl or haloalkyl chain at the 5th position. nih.gov In another study focusing on antibacterials, modifications were centered on "ring D," the phenyl group at the C5 position. nih.gov It was generally found that hydrophobic substituents, particularly halogens, were well-tolerated on this ring. nih.gov For example, adding a fluorine or chlorine at the 3-position of the phenyl ring retained antibacterial activity. nih.gov Conversely, replacing the phenyl ring at this position with heteroaromatic systems like pyridine was detrimental to activity, while a benzothiazole (B30560) derivative showed modest activity. nih.gov

Similarly, in a series of 1,2,4-oxadiazole derivatives of 18βH-glycyrrhetinic acid, various pyridinyl-substituted 1,2,4-oxadiazole moieties were introduced at the C-30 position of the parent molecule to explore their cytotoxic effects. The position of the nitrogen atom in the pyridine ring was found to be crucial for the observed activity.

The following table summarizes key findings on the impact of C3 and C5 substituents from various studies.

| Scaffold/Series | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Observed Biological Activity | Reference |

| Sirt2 Inhibitors | C3 (Phenyl Ring) | para-substitution | - | Sirt2 Inhibition | nih.gov |

| Sirt2 Inhibitors | C5 | Cyclic aminomethyl, Haloalkyl chain | - | Sirt2 Inhibition | nih.gov |

| Antibacterials (S. aureus) | C5 (Phenyl Ring, "Ring D") | Hydrophobic groups, Halogens (F, Cl) | Pyridine | Antibacterial | nih.gov |

| Antibacterials (S. aureus) | C5 (Phenyl Ring, "Ring D") | Benzothiazole (modest activity) | Heteroaliphatic rings (piperidines, azetidines) | Antibacterial | nih.gov |

| 18βH-glycyrrhetinic acid derivatives | C3 of Oxadiazole | Pyridinyl moieties | - | Cytotoxicity | researchgate.net |

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents on the phenyl ring at the C5 position, and to a lesser extent on the methyl group at C3, play a pivotal role in modulating the biological activity of this compound derivatives. The 1,2,4-oxadiazole ring itself is considered an electron-poor azole, and its electron-withdrawing character is more effectively exerted through the C5 position than the C3 position. nih.govresearchgate.net

Studies have consistently shown that the presence of electron-withdrawing groups (EWGs) on the phenyl ring often enhances pharmacological activity. For a series of 1,3,4-oxadiazole derivatives, which share electronic characteristics with the 1,2,4-isomer, the incorporation of EWGs like nitro (-NO2) and chloro (-Cl) groups at the C2 and C5 positions led to a high degree of CNS depressant activity. nih.gov Specifically, a compound with nitro groups on both phenyl rings exhibited greater anticonvulsant, antidepressant, and antianxiety activity. nih.gov The stabilization of the molecule's conjugate base by EWGs can make certain atoms more susceptible to nucleophilic attack, potentially increasing reactivity and biological effect. otterbein.eduotterbein.edu

The table below details the influence of electronic groups on the activity of oxadiazole derivatives.

| Oxadiazole Series | Position of Substituent | Group Type | Specific Group(s) | Observed Effect | Reference |

| Diphenyl-1,3,4-oxadiazoles | C2 and C5 Phenyl Rings | EWG | -NO2, -Cl, -Br | Increased yield, higher CNS depressant activity | nih.gov |

| Diphenyl-1,3,4-oxadiazoles | C2 and C5 Phenyl Rings | EDG | -NH2, -OH | Decreased yield | nih.gov |

| 1,3,4-Oxadiazoles | R-substituted benzoic acid | EWG | -NO2 | Greater pull on electrons, higher product yield | otterbein.edu |

| N-acylhydrazone derivatives of 1,2,4-oxadiazole | C3 of Oxadiazole | Lipophilic EWG | p-trifluoromethylphenyl | Significant antioxidant potential | nih.gov |

Importance of Aromatic Linkers and Hydrogen Bonding

The spatial arrangement and interaction capabilities of this compound derivatives with their biological targets are significantly influenced by the nature of any linking groups and the potential for hydrogen bonding. The oxadiazole nucleus itself, with its two nitrogen atoms and one oxygen atom, can act as a hydrogen bond acceptor, contributing to ligand-receptor binding. nih.gov This ability to form hydrogen bonds with amino acids in the active site of an enzyme or receptor is a key factor in their pharmacological activity. nih.govnih.gov

In the design of multifunctional agents for Alzheimer's disease, researchers have focused on the functionalization of the 1,2,4-oxadiazole scaffold by introducing substituents at the ortho position of the C5-phenyl ring. nih.gov These substituents were chosen for their hydrogen bond donor/acceptor characteristics. nih.gov Furthermore, the properties of the linker used to bridge an aryl or heteroaryl motif to the C5-phenyl ring were studied, with 4- or 6-atom linkers being investigated. nih.gov These linkers and their attached motifs, acting as hydrogen bond donors or acceptors, can collaborate with amino acids in the active site of enzymes like acetylcholinesterase (AChE). nih.gov

In another example, the docking pose of a 1,2,4-oxadiazole/quinazoline-4-one hybrid showed stabilizing hydrogen bonding and H-pi binding interactions between the N-phenyl and amidic carbonyl group of the quinazoline (B50416) ring and the Lys721 amino acid residue of the target enzyme. frontiersin.org This highlights how aromatic linkers and the functional groups they carry are crucial for anchoring the molecule within a binding pocket and achieving potent inhibition.

The following table summarizes the role of linkers and hydrogen bonding in the activity of oxadiazole derivatives.

| Derivative Class | Target/Application | Structural Feature | Interaction Type | Significance | Reference |

| 3,5-Diaryl-1,2,4-oxadiazoles | Alzheimer's Disease (AChE) | Substituents at ortho position of C5-phenyl ring | Hydrogen bond donor/acceptor | Collaboration with amino acids in the active site | nih.gov |

| 3,5-Diaryl-1,2,4-oxadiazoles | Alzheimer's Disease (AChE) | 4- or 6-atom aromatic linkers | Hydrogen bond donor/acceptor | Bridging to pharmacophoric motifs | nih.gov |

| 1,2,4-Oxadiazole/Quinazoline-4-one Hybrids | Anticancer | N-phenyl and amidic carbonyl group of quinazoline linker | Hydrogen bonding, H-pi binding | Stabilization within the enzyme active site (with Lys721) | frontiersin.org |

| General Oxadiazole Derivatives | General Pharmacology | Oxadiazole ring nitrogens and oxygen | Hydrogen bond acceptor | Increased pharmacological activity through interaction with biomacromolecules | nih.gov |

Advanced Methodologies and Future Research Directions

High-Throughput Screening and Combinatorial Chemistry for 1,2,4-Oxadiazole (B8745197) Libraries

The rapid identification of novel bioactive compounds necessitates the synthesis and evaluation of large, structurally diverse collections of molecules. High-throughput screening (HTS) and combinatorial chemistry have become indispensable tools in this endeavor, and their application to 1,2,4-oxadiazole libraries is accelerating the discovery process.

A key strategy involves the use of continuous flow reactors, which facilitate an integrated synthesis and purification platform. This high-throughput methodology allows for the rapid generation of 1,2,4-oxadiazole libraries by employing a low-temperature peptide coupling of various carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization to yield the final heterocycles. acs.org This approach significantly shortens the drug discovery cycle time.

Another innovative combinatorial technique is the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates. organic-chemistry.org This method leverages the power of DNA-encoded library (DEL) technology. The synthesis involves converting DNA-conjugated aryl nitriles into amidoximes, followed by O-acylation with a diverse set of carboxylic acids and subsequent cyclodehydration. organic-chemistry.org This protocol is valuable as it utilizes widely available building blocks (nitriles and carboxylic acids) and maintains the integrity of the DNA tag, allowing for the screening of massive libraries against biological targets. organic-chemistry.org Furthermore, established synthetic routes for O-acylamidoximes, a key intermediate, are compatible with solid-support and combinatorial chemistry techniques, further expanding the potential for library generation. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

While basic spectroscopic methods like 1H NMR, 13C NMR, and IR are routine for confirming the synthesis of 1,2,4-oxadiazole derivatives, advanced techniques are crucial for unambiguous structural elucidation, especially for complex molecules or for differentiating between isomers. nih.govsemanticscholar.orgnih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) difference spectroscopy, are powerful tools for this purpose. rsc.org HMBC allows for the determination of long-range correlations between protons and carbons, helping to piece together the molecular skeleton and confirm the substitution pattern on the oxadiazole ring. NOE spectroscopy provides information about the spatial proximity of atoms, which is critical for assigning stereochemistry and differentiating regioisomers. rsc.org

In addition to proton and carbon NMR, 15N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms within the oxadiazole ring, aiding in the full characterization of novel compounds. researchgate.net

Furthermore, the integration of experimental data with theoretical calculations represents a sophisticated approach to structural analysis. Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to predict molecular structures and vibrational frequencies. researchgate.net Comparing these calculated spectra with high-resolution experimental IR spectra allows for a more accurate assignment of vibrational bands and a deeper understanding of the molecule's properties. researchgate.net Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is invariably used to confirm the elemental composition of newly synthesized compounds. mdpi.com

In Silico Drug Discovery and Design

Computational methods are revolutionizing drug discovery by enabling the rational design and efficient screening of potential drug candidates, thereby reducing the time and cost associated with laboratory experiments.

Virtual Screening and Ligand-Based Design

Virtual screening has proven to be a highly effective strategy for identifying novel 1,2,4-oxadiazole-based inhibitors for various biological targets. capes.gov.brmdpi.com This approach can be broadly categorized into structure-based and ligand-based methods.

In structure-based virtual screening (SBVS), the three-dimensional structure of a target protein is used to dock a large library of compounds, predicting their binding affinity and orientation. For example, SBVS was used to screen the PubChem database to identify 1,2,4-oxadiazole derivatives as inhibitors of Enterococcus D-Ala-D-Ser ligase, an important target for combating vancomycin (B549263) resistance. mdpi.com Similarly, a combined structure- and ligand-based in silico approach successfully identified 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome. capes.gov.br In another instance, a massive computer screening of 1.2 million compounds from the ZINC database led to the discovery of a non-β-lactam 1,2,4-oxadiazole that could inhibit PBP2a of Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com Molecular docking studies are also frequently employed to understand the binding interactions between the identified 1,2,4-oxadiazole ligands and the active site of the target receptor, as seen in studies with caspase-3.

Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is another powerful in silico approach where small molecular fragments are identified and then optimized and linked together to create more potent lead compounds. This methodology has been successfully applied to the 1,2,4-oxadiazole scaffold.

Researchers have meticulously designed and synthesized novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles using FBDD efforts to create effective inhibitors of the epidermal growth factor receptor (EGFR). The FBDD approach has also been utilized in the development of 1,2,4-oxadiazole-based G-quadruplex ligands, highlighting the role of specific moieties, like the amidoxime (B1450833) group, in binding interactions.

Nanotechnology and Drug Delivery Systems for 1,2,4-Oxadiazole Compounds

The therapeutic potential of many promising compounds, including heterocyclic agents like 1,2,4-oxadiazoles, can be hampered by poor solubility, low bioavailability, or off-target toxicity. Nanotechnology offers innovative solutions to overcome these challenges through the development of advanced drug delivery systems. acs.org

Heterocyclic compounds are considered excellent candidates for incorporation into nanoformulations due to their unique physicochemical properties. nih.gov The use of nanocarriers such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs) can enhance the therapeutic efficacy of encapsulated drugs. nih.govacs.org These systems can improve drug solubility, protect the drug from degradation, and enable controlled or sustained release. acs.org

Research into organic nanoparticles (ONPs) has included the fabrication of 1,3,4-oxadiazole (B1194373) derivatives into nanoparticles using methods like re-precipitation. Characterization using scanning electron microscopy (SEM) confirmed the formation of nanoparticles in the 150-200 nm range. While research on nanoformulations specifically for 3-Methyl-5-phenyl-1,2,4-oxadiazole is still an emerging area, the principles demonstrated with related heterocyclic compounds suggest a promising future direction. Encapsulating 1,2,4-oxadiazole-based drugs into nanocarriers could lead to improved pharmacokinetic profiles and targeted delivery to diseased tissues, such as tumors, thereby increasing efficacy and reducing systemic side effects. nih.gov

Development of Novel 1,2,4-Oxadiazole-Based Scaffolds

The 1,2,4-oxadiazole ring is a versatile and privileged scaffold in medicinal chemistry. nih.gov A significant area of ongoing research is the development of novel molecular architectures that incorporate this heterocycle to target a wide array of diseases. This is often achieved through molecular hybridization, where the 1,2,4-oxadiazole moiety is combined with other pharmacologically active structures to create agents with enhanced or multi-target activity.

Recent research has yielded a diverse range of innovative scaffolds. Examples include:

Quinazoline-4-one Hybrids: Novel compounds linking the 1,2,4-oxadiazole core with a quinazoline-4-one moiety have been designed as potential multitargeted antiproliferative agents, showing inhibitory activity against targets like EGFR and BRAFV600E.

5-Fluorouracil Conjugates: Derivatives have been synthesized by linking the 1,2,4-oxadiazole scaffold to the well-known anticancer drug 5-fluorouracil, aiming to create compounds with improved anticancer activity.

Benzimidazole (B57391) Derivatives: Scaffolds combining 1,2,4-oxadiazole with benzimidazole have been synthesized and shown to possess antitumor activities. nih.gov

Fused Heterocyclic Systems: Researchers have created fused derivatives, such as 1,2,4-oxadiazole-1,3,4-oxadiazole systems, which have demonstrated excellent anticancer potency at sub-micromolar concentrations.

Styryl Scaffolds: A series of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles were designed based on a molecular hybridization approach, showing potential as antiproliferative agents against both cancer cell lines and trypanosomatids. nih.gov

Fused Heterocyclic Systems

The fusion of the 1,2,4-oxadiazole ring with other heterocyclic systems represents a sophisticated strategy to generate novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. This approach aims to explore a wider chemical space and modulate the physicochemical properties of the parent molecule.

Researchers have successfully synthesized a variety of fused systems incorporating the 1,2,4-oxadiazole core. For instance, diheterocyclic-ribose fused derivatives containing a 5-substituted-1,2,4-oxadiazole framework have been developed. nih.gov The introduction of the 1,2,4-oxadiazole moiety into a ribose-derivative structure was found to enhance anticancer activity against several human cancer cell lines, including lung (A549), breast (HBL-100, T-47D), and colon (WiDr). nih.gov

Another area of exploration involves the fusion of the 1,2,4-oxadiazole ring with benzofuran (B130515). The synthesis of 1,2,4-oxadiazole fused benzofuran derivatives has yielded compounds with notable antiproliferative potency. nih.gov Similarly, the creation of bridgehead nitrogen heterocyclic systems has been investigated, although much of the work has focused on the fusion of the analogous 1,2,4-thiadiazole (B1232254) system with other heterocycles like isoxazole (B147169) and 1,3,4-oxadiazole. acs.org

The development of novel synthetic methods is crucial for advancing this field. One-pot synthetic procedures are highly desirable for their efficiency. For example, a one-pot synthesis for 3,5-disubstituted-1,2,4-oxadiazoles has been developed using amidoximes and carboxylic acid methyl or ethyl esters in a superbase medium (NaOH/DMSO) at room temperature. nih.gov While this method can be slow, it offers a simple purification protocol. nih.gov Microwave irradiation has also been employed to accelerate the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and acyl chlorides or carboxylic acid esters, achieving good yields in significantly shorter reaction times. nih.gov

| Fused System Type | Example/Target | Key Research Finding |

| Diheterocyclic-ribose Fused Systems | 5-substituted-1,2,4-oxadiazole-ribose derivatives | Introduction of the 1,2,4-oxadiazole heterocycle improved anticancer activity. nih.gov |